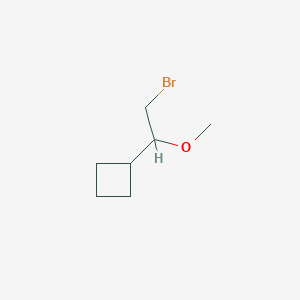

(2-Bromo-1-methoxyethyl)cyclobutane

Description

Significance of Cyclobutane (B1203170) Scaffolds in Advanced Organic Synthesis

Cyclobutane derivatives are crucial building blocks in organic synthesis. researchgate.net Their importance stems from the unique structural and conformational properties conferred by the strained four-membered ring. researchgate.net This inherent ring strain can be strategically harnessed for various chemical transformations, including ring-expansions, desymmetrizations, and ring-opening reactions, which provide access to a diverse array of more complex molecular structures. researchgate.net

The cyclobutane motif is found in a range of biologically active natural products and pharmaceutical agents. nih.govresearchgate.netnih.gov For instance, the anticancer drug carboplatin (B1684641) contains a cyclobutane-1,1-dicarboxylate (B1232482) ligand, and various cyclobutane-containing alkaloids have demonstrated antimicrobial and antitumor activities. nih.govwikipedia.org The rigid, puckered structure of the cyclobutane ring can also be used to enforce specific conformations in molecules, which is a valuable tool in drug design for optimizing binding to biological targets. nih.gov Furthermore, the development of synthetic methods like [2+2] photocycloadditions and C-H functionalization has made the stereocontrolled synthesis of complex cyclobutanes more accessible, further expanding their utility in organic chemistry. tum.denih.govacs.orgacs.org

Overview of Halogenated and Ether-Functionalized Alkanes in Chemical Synthesis

Halogenated alkanes, or alkyl halides, are exceptionally versatile reagents in organic synthesis. ncert.nic.in The carbon-halogen bond is polar, with the carbon atom being electrophilic, making it susceptible to attack by nucleophiles. youtube.com This reactivity is the basis for nucleophilic substitution reactions (S_N1 and S_N2), which are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds. viu.camsu.edulibretexts.org The nature of the halogen atom influences the reactivity, with the carbon-iodine bond being the weakest and most reactive, followed by bromine and chlorine. stackexchange.com This predictable reactivity allows for the controlled introduction of a wide range of functional groups. ncert.nic.in

Ethers, characterized by an oxygen atom connected to two alkyl or aryl groups, also play a significant role in organic chemistry. solubilityofthings.comnumberanalytics.com They are often used as solvents for reactions due to their relative stability and ability to dissolve a wide range of organic compounds. numberanalytics.comyoutube.com The ether linkage can also be a key structural element in many natural products and pharmaceuticals, influencing properties such as solubility, metabolic stability, and lipophilicity. numberanalytics.com While generally less reactive than alkyl halides, ethers can undergo cleavage under acidic conditions, providing another pathway for synthetic manipulation. numberanalytics.com

Research Context of Multifunctionalized Cyclobutane Derivatives

The combination of a cyclobutane ring with multiple functional groups, such as a halogen and an ether, creates a highly valuable synthetic intermediate. The presence of orthogonal reactive sites allows for selective, stepwise modifications. In the case of (2-Bromo-1-methoxyethyl)cyclobutane, the bromine atom serves as a handle for nucleophilic substitution or elimination reactions, while the methoxy (B1213986) group can potentially be cleaved under harsh acidic conditions.

Recent research has focused on the development of methods for the direct functionalization of cyclobutane rings. acs.orgrsc.orgrsc.org These strategies aim to introduce multiple functional groups with high chemo- and stereoselectivity. The synthesis of highly functionalized cyclobutane derivatives is driven by the need for complex building blocks in target-oriented synthesis, particularly for natural products and medicinal chemistry. researchgate.netmdpi.com Compounds like (2-Bromo-1-methoxyethyl)cyclobutane, therefore, represent a platform from which a diverse array of more complex and potentially bioactive molecules can be constructed.

Structure

3D Structure

Propriétés

IUPAC Name |

(2-bromo-1-methoxyethyl)cyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-9-7(5-8)6-3-2-4-6/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZQNEYYXIMFCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CBr)C1CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301284216 | |

| Record name | Cyclobutane, (2-bromo-1-methoxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301284216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1989659-76-8 | |

| Record name | Cyclobutane, (2-bromo-1-methoxyethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1989659-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutane, (2-bromo-1-methoxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301284216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 1 Methoxyethyl Cyclobutane and Its Stereoisomers

Direct Bromination of Cyclobutane-Containing Precursors

The introduction of a bromine atom at the 2-position of the ethyl side chain can be approached through either electrophilic or radical bromination pathways, depending on the chosen precursor.

Electrophilic Bromination Approaches

A plausible route to (2-Bromo-1-methoxyethyl)cyclobutane involves the electrophilic addition of bromine and a methoxy (B1213986) group across a carbon-carbon double bond. A suitable starting material for this approach would be vinylcyclobutane. The reaction with bromine in methanol (B129727) as a solvent would proceed via a bromonium ion intermediate. The subsequent nucleophilic attack by methanol, which is present in a large excess as the solvent, would lead to the desired product. rsc.orgstackexchange.com

The regioselectivity of this reaction is critical. The attack of the methanol nucleophile is anticipated to occur at the more substituted carbon of the bromonium ion, which would be the carbon adjacent to the cyclobutane (B1203170) ring, due to the stabilization of the partial positive charge by the alkyl group. youtube.com This would result in the formation of (2-Bromo-1-methoxyethyl)cyclobutane.

Table 1: Proposed Electrophilic Bromination of Vinylcyclobutane

| Reactant | Reagents | Proposed Product |

| Vinylcyclobutane | Br₂ in CH₃OH | (2-Bromo-1-methoxyethyl)cyclobutane |

It is important to note that the bromide ion generated during the formation of the bromonium ion can also act as a nucleophile, leading to the formation of 1,2-dibromoethylcyclobutane as a byproduct. libretexts.org However, the high concentration of the methanol solvent typically favors the formation of the methoxy-bromo adduct. stackexchange.com

Radical Bromination Pathways

An alternative strategy for bromination involves the radical addition of hydrogen bromide (HBr) to a suitable alkene precursor. This approach is particularly useful for achieving anti-Markovnikov addition, where the bromine atom adds to the less substituted carbon of the double bond. chemistrysteps.comlibretexts.org

For the synthesis of (2-Bromo-1-methoxyethyl)cyclobutane, a potential precursor would be (1-methoxyvinyl)cyclobutane. The radical addition of HBr, typically initiated by peroxides or UV light, would proceed via a radical mechanism. youtube.comlibretexts.org The bromine radical would add to the terminal carbon of the double bond to generate a more stable radical on the carbon adjacent to the cyclobutane ring and the methoxy group. Subsequent abstraction of a hydrogen atom from HBr would yield the target molecule. chemistrysteps.com

Table 2: Proposed Radical Bromination of (1-Methoxyvinyl)cyclobutane

| Reactant | Reagents | Proposed Product |

| (1-Methoxyvinyl)cyclobutane | HBr, Peroxides (e.g., AIBN) | (2-Bromo-1-methoxyethyl)cyclobutane |

This method offers a complementary regiochemical outcome to the electrophilic addition described previously.

Incorporation of Methoxyethyl Moieties via Etherification Reactions

Instead of forming the carbon-bromine and carbon-oxygen bonds in a single step, a stepwise approach can be employed, involving the formation of an alcohol precursor followed by etherification.

Nucleophilic Substitution Strategies for Methoxyethyl Installation

A classic method for ether synthesis is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

In the context of synthesizing (2-Bromo-1-methoxyethyl)cyclobutane, one could start with 2-cyclobutyl-2-bromoethanol. Treatment of this alcohol with a strong base, such as sodium hydride, would generate the corresponding alkoxide. This alkoxide could then react with a methylating agent, such as methyl iodide or dimethyl sulfate, to form the desired ether.

Alternatively, one could envision a scenario where 1-cyclobutyl-2-bromoethanol is treated with a base. In this case, intramolecular nucleophilic substitution could lead to the formation of a cyclobutylepoxide, which could then be opened by methanol under acidic or basic conditions.

Cleavage Reactions of Cyclic Ethers as Synthetic Routes

An epoxide ring-opening strategy is a powerful method for introducing alcohol and ether functionalities in a stereospecific manner. Starting with 2-cyclobutyloxirane (B3379163) (cyclobutylethylene oxide), this epoxide can be opened by methanol. The regioselectivity of the ring-opening depends on the reaction conditions.

Under acidic conditions, the methanol will preferentially attack the more substituted carbon of the protonated epoxide, leading to the formation of 2-cyclobutyl-2-methoxyethan-1-ol. Conversely, under basic conditions, the methoxide (B1231860) nucleophile will attack the less substituted carbon (the terminal carbon of the epoxide) via an SN2 mechanism, resulting in 1-cyclobutyl-2-methoxyethanol.

Once the corresponding methoxy alcohol is obtained, the hydroxyl group can be converted to a bromide. This can be achieved using standard brominating agents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Stereoselective Synthesis of Cyclobutane Derivatives

The synthesis of specific stereoisomers of (2-Bromo-1-methoxyethyl)cyclobutane requires careful consideration of the stereochemistry at two chiral centers: the carbon bearing the methoxy group and the carbon bearing the bromine atom.

Recent advances in asymmetric synthesis have provided several methods for the stereoselective preparation of substituted cyclobutanes. nih.govnih.gov These methods include:

[2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloadditions of alkenes can be rendered enantioselective by using chiral catalysts or auxiliaries. ru.nlresearchgate.net

Ring Contractions: Stereospecific ring contractions of larger rings, such as pyrrolidines, have been shown to produce highly substituted cyclobutanes with excellent stereocontrol. nih.govnih.govacs.org

Metal-Organic Frameworks (MOFs) as Templates: The use of MOFs as templates for photodimerization reactions has demonstrated high regioselectivity and stereoselectivity in the formation of cyclobutane rings. researchgate.netresearchgate.net

For the synthesis of a specific stereoisomer of (2-Bromo-1-methoxyethyl)cyclobutane, one could envision starting with a chiral, non-racemic cyclobutane precursor. For example, a stereoselective [2+2] cycloaddition could be used to prepare a cyclobutane with a vinyl group, which could then be subjected to diastereoselective bromination and methoxylation. The facial selectivity of the addition to the double bond would be influenced by the existing stereocenter(s) on the cyclobutane ring.

Alternatively, a stereoselective synthesis could be designed starting from a chiral pool material or by employing a resolution step at an appropriate stage in the synthetic sequence.

Asymmetric Catalysis in Cyclobutane Formation

Asymmetric catalysis is a cornerstone of modern organic synthesis, providing pathways to enantiomerically enriched products. Several catalytic systems have been developed for the synthesis of chiral cyclobutanes and could be adapted for the synthesis of (2-Bromo-1-methoxyethyl)cyclobutane.

One prominent strategy involves the rhodium-catalyzed asymmetric hydrometallation of cyclobutenes. nih.gov This method allows for the introduction of various functional groups across the double bond of a cyclobutene (B1205218) precursor in a stereocontrolled manner. For the target molecule, a conceivable route would involve the hydrometallation of a suitably substituted cyclobutene, followed by functionalization to install the bromo and methoxyethyl groups.

Another powerful approach is the visible-light-induced asymmetric [2+2] cycloaddition of alkenes. chemistryviews.orgacs.org This method can construct the cyclobutane core with high stereoselectivity. An iridium-based catalyst, in conjunction with a chiral phosphoramidite (B1245037) ligand, can facilitate a cascade reaction involving an asymmetric allylic etherification followed by an intramolecular [2+2] photocycloaddition. chemistryviews.orgacs.org This strategy is particularly attractive as it can generate complex bicyclic systems that can be further elaborated to the target compound.

Cobalt-catalyzed enantioselective coupling reactions between alkynes and cyclobutenes also represent a viable route to densely functionalized cyclobutanes with high levels of stereocontrol. researchgate.net The choice of ligand is crucial in directing the reaction pathway to yield the desired stereoisomer. researchgate.net

Furthermore, copper hydride-catalyzed enantioselective intramolecular hydroalkylation of halide-tethered styrenes has been shown to produce enantioenriched cyclobutanes. organic-chemistry.org This method could be adapted to form the cyclobutane ring of the target molecule with the bromine atom already incorporated.

Table 1: Overview of Asymmetric Catalytic Methods for Cyclobutane Synthesis

| Catalytic System | Reaction Type | Key Features | Potential Application for Target Molecule |

|---|---|---|---|

| Rhodium / Chiral Ligand | Asymmetric Hydrometallation | Forms chiral substituted cyclobutanes from cyclobutenes. nih.gov | Functionalization of a cyclobutene precursor. |

| Iridium / Chiral Ligand | Asymmetric Allylic Etherification / [2+2] Photocycloaddition | Cascade reaction forming oxa-bicyclic heptanes. chemistryviews.orgacs.org | Formation of a key intermediate for further elaboration. |

| Cobalt / Chiral Ligand | Enantioselective Coupling | Couples alkynes and cyclobutenes to form functionalized cyclobutanes. researchgate.net | Construction of the cyclobutane ring with high stereocontrol. |

| Copper Hydride / Chiral Ligand | Enantioselective Intramolecular Hydroalkylation | Forms enantioenriched cyclobutanes from halide-tethered styrenes. organic-chemistry.org | Direct formation of a bromo-substituted cyclobutane ring. |

Chiral Auxiliary and Ligand-Controlled Approaches

The use of chiral auxiliaries provides a reliable method for inducing stereoselectivity in the formation of cyclobutane rings. These auxiliaries are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction and are subsequently removed.

For instance, a dioxolane chiral auxiliary has been successfully employed to control the stereochemistry in the formation of a fused cyclobutanone (B123998) with high diastereoselectivity (>95% de). nih.gov This cyclobutanone can then serve as a versatile chiral scaffold for further functionalization. Similarly, chiral oxathiane auxiliaries have been used to synthesize chiral cyclopropanols, which can then undergo enantiospecific ring expansion to yield chiral cyclobutanones. thieme-connect.com

In addition to chiral auxiliaries, the ligands coordinated to a metal catalyst play a pivotal role in dictating the stereochemical outcome of a reaction. Chiral ligands create a chiral environment around the metal center, which enables the catalyst to differentiate between enantiotopic faces of the substrate.

A notable example is the use of chiral phosphoramidite-based ligands in iridium-catalyzed asymmetric allylic etherification/[2+2] photocycloaddition reactions. chemistryviews.orgacs.org These ligands have been shown to afford a wide range of chiral cyclobutane derivatives in good yields with excellent diastereoselectivities and enantioselectivities. chemistryviews.orgacs.org The specific structure of the ligand is critical for achieving high levels of stereocontrol.

Another innovative approach involves the use of chiral hydrogen-bonding templates . These templates can shield one face of a reactant, thereby directing the stereochemistry of cycloaddition reactions to produce functionalized tricyclic cyclobutane derivatives with outstanding regio-, diastereo-, and enantioselectivity. nih.gov

Control of Relative and Absolute Stereochemistry at Substituted Carbons

Achieving precise control over both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry of the two stereocenters in (2-Bromo-1-methoxyethyl)cyclobutane is paramount.

One effective strategy for stereocontrol is through ring contraction of pyrrolidines . This method allows for the highly stereoselective synthesis of multisubstituted cyclobutanes. nih.govnih.gov The stereochemical information present in the starting pyrrolidine (B122466) is transferred to the cyclobutane product with high fidelity. nih.gov This approach could be envisioned to start from a chiral pyrrolidine precursor that already contains the necessary carbon skeleton for the target molecule.

The asymmetric synthesis of cyclobutane boronic esters offers another avenue for stereocontrol. nih.gov These chiral boronic esters are versatile intermediates that can be transformed into a variety of substituted cyclobutanes with high enantioselectivity. The 1,2-migration of ring-strained boronate complexes facilitates this transformation. nih.gov

Furthermore, the previously mentioned cobalt-catalyzed enantioselective coupling of alkynes and cyclobutenes provides excellent control over both regio- and diastereoselectivity, as well as enantioselectivity, leading to densely functionalized cyclobutanes. researchgate.net The reaction pathways can be precisely manipulated by the choice of ligand. researchgate.net

The cascade reaction involving Ir-catalyzed asymmetric allylic etherification and visible-light-induced [2+2] cycloaddition also demonstrates excellent stereocontrol, yielding multicontinuous stereocenters with high diastereo- and enantioselectivities (up to 12:1 dr, >99% ee). acs.org

Table 2: Summary of Stereocontrol Strategies in Cyclobutane Synthesis

| Method | Type of Control | Key Features |

|---|---|---|

| Ring Contraction of Pyrrolidines | Diastereo- and Enantioselective | Stereospecific transfer of stereochemistry from starting material to product. nih.govnih.gov |

| Asymmetric Synthesis of Cyclobutane Boronic Esters | Enantioselective | Formation of versatile chiral intermediates with high enantioselectivity. nih.gov |

| Cobalt-Catalyzed Enantioselective Coupling | Regio-, Diastereo-, and Enantioselective | Ligand-controlled pathways for precise stereochemical outcomes. researchgate.net |

| Iridium-Catalyzed Cascade Reaction | Diastereo- and Enantioselective | High levels of stereocontrol in the formation of multiple stereocenters. acs.org |

Mechanistic Investigations and Reactivity Profiles of 2 Bromo 1 Methoxyethyl Cyclobutane

Ring-Opening Reactions of Substituted Cyclobutanes

The four-membered cyclobutane (B1203170) ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions. This strain arises from both angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent hydrogen atoms).

Thermal and Photochemical Ring Cleavage Mechanisms

Thermally or photochemically initiated ring-opening of cyclobutanes typically proceeds through a diradical intermediate. In the case of (2-Bromo-1-methoxyethyl)cyclobutane, heating or irradiation with ultraviolet light would be expected to cleave one of the carbon-carbon bonds of the cyclobutane ring. The stability of the resulting diradical would influence which bond is preferentially broken.

The presence of the (2-bromo-1-methoxyethyl) substituent can influence the regioselectivity of the ring cleavage. Cleavage of the C1-C2 or C1-C4 bond would lead to a primary radical, while cleavage of the C2-C3 or C3-C4 bond would initially generate a secondary radical, which is generally more stable. However, the proximity of the substituent to the C1-C2 bond might electronically influence the transition state.

Table 1: Comparison of Thermal and Photochemical Ring Opening

| Condition | Mechanism | Expected Intermediate | Potential Products |

| Thermal | Concerted or step-wise (diradical) | 1,4-diradical | Substituted hexadienes |

| Photochemical | Diradical | 1,4-diradical | Isomeric hexadienes, fragmentation products |

It is important to note that for simple cyclobutanes, these reactions often require high temperatures (above 400°C) or high-energy UV light. The substituents on (2-Bromo-1-methoxyethyl)cyclobutane are unlikely to significantly lower these requirements in the absence of other reagents.

Acid- and Base-Catalyzed Ring Opening

Acid-catalyzed ring opening of cyclobutanes is less common than for cyclopropanes but can occur with strong acids. The reaction would likely be initiated by protonation of the methoxy (B1213986) group. The subsequent positive charge on the oxygen could induce ring opening to relieve ring strain, potentially leading to a carbocationic intermediate that could be trapped by a nucleophile or undergo rearrangement.

Base-catalyzed ring opening of simple cyclobutanes is generally not a facile process. However, the presence of the bromo substituent in (2-Bromo-1-methoxyethyl)cyclobutane introduces the possibility of an elimination reaction that could be followed by a ring-opening, although this is a more complex pathway. A strong base could potentially abstract a proton from the cyclobutane ring, but this is less likely than reaction at the bromo-substituted carbon.

Transition Metal-Mediated Ring Opening

Transition metals, particularly those with d-electrons such as rhodium, palladium, and nickel, are known to catalyze the ring-opening of strained rings like cyclobutane. These reactions often proceed through an oxidative addition mechanism, where the metal inserts into a C-C bond of the cyclobutane ring to form a metallacyclopentane intermediate. This intermediate can then undergo various transformations, such as reductive elimination or β-hydride elimination, to yield a variety of linear or cyclic products.

For (2-Bromo-1-methoxyethyl)cyclobutane, a transition metal catalyst could insert into one of the C-C bonds of the cyclobutane ring. The regioselectivity of this insertion would be influenced by the steric and electronic nature of the substituent. The presence of the bromo and methoxy groups could also offer alternative coordination sites for the metal, potentially leading to more complex reactivity.

Reactivity at the Bromo-Substituted Carbon

The carbon atom bonded to the bromine atom is an electrophilic center and is therefore susceptible to nucleophilic attack and elimination reactions. The structure of (2-Bromo-1-methoxyethyl)cyclobutane suggests that it is a secondary bromoalkane.

Nucleophilic Substitution Pathways (Sₙ1, Sₙ2)

Nucleophilic substitution reactions involve the replacement of the bromine atom (a good leaving group) by a nucleophile. chemguide.co.uk Both Sₙ1 and Sₙ2 mechanisms are possible for a secondary bromoalkane, and the predominant pathway will depend on the reaction conditions (nucleophile, solvent, temperature).

The Sₙ2 (bimolecular nucleophilic substitution) mechanism involves a backside attack by the nucleophile on the carbon atom bearing the bromine. chemguide.co.uk This leads to an inversion of stereochemistry at that center. The rate of this reaction is sensitive to steric hindrance. In (2-Bromo-1-methoxyethyl)cyclobutane, the cyclobutyl group and the adjacent methoxy-substituted carbon present some steric bulk, which might slow down the Sₙ2 reaction compared to a less hindered secondary bromoalkane.

The Sₙ1 (unimolecular nucleophilic substitution) mechanism proceeds through a two-step process involving the formation of a carbocation intermediate after the departure of the bromide ion. youtube.com The stability of this carbocation is crucial. The secondary carbocation that would form from (2-Bromo-1-methoxyethyl)cyclobutane would be stabilized by the adjacent cyclobutyl group and potentially by the neighboring methoxy group through resonance (formation of an oxonium ion). Polar, protic solvents favor the Sₙ1 mechanism by stabilizing the carbocation intermediate.

Table 2: Factors Influencing Sₙ1 vs. Sₙ2 Pathways for (2-Bromo-1-methoxyethyl)cyclobutane

| Factor | Favors Sₙ1 | Favors Sₙ2 |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, OH⁻) |

| Solvent | Polar protic (e.g., ethanol, water) | Polar aprotic (e.g., acetone, DMSO) |

| Substrate | Formation of a stable secondary carbocation | Less sterically hindered approach to the C-Br bond |

| Leaving Group | Good leaving group (Br⁻ is good) | Good leaving group (Br⁻ is good) |

Elimination Reactions (E1, E2)

Elimination reactions compete with nucleophilic substitution and result in the formation of an alkene. These reactions involve the removal of the bromine atom and a proton from an adjacent carbon atom. chemguide.co.uk

The E2 (bimolecular elimination) mechanism is a concerted process where a strong base removes a proton, and the bromide ion departs simultaneously. chemguide.co.uk For (2-Bromo-1-methoxyethyl)cyclobutane, there are two possible protons that can be removed: one from the CH₂ group of the ethyl chain and one from the CH group of the cyclobutane ring. This can lead to a mixture of products. According to Zaitsev's rule, the more substituted alkene is generally the major product. However, the use of a sterically hindered base (like potassium tert-butoxide) can favor the formation of the less substituted alkene (Hofmann product).

The E1 (unimolecular elimination) mechanism proceeds through the same carbocation intermediate as the Sₙ1 reaction. chemguide.co.uk A weak base can then remove a proton from a carbon adjacent to the positively charged carbon to form the alkene. chemguide.co.uk Like the E2 reaction, a mixture of alkene products is possible.

Table 3: Potential Elimination Products of (2-Bromo-1-methoxyethyl)cyclobutane

| Product Name | Structure | Formation Pathway |

| (1-cyclobutyl-2-methoxyvinyl)benzene | C₄H₇-C(OCH₃)=CH₂ | E1 or E2 (Hofmann-like) |

| 1-(1-methoxyethyl)cyclobutene | C₄H₅=C(OCH₃)CH₃ | E1 or E2 (Zaitsev-like) |

Radical Reactions Involving Carbon-Bromine Bonds

The carbon-bromine (C-Br) bond in (2-Bromo-1-methoxyethyl)cyclobutane is susceptible to homolytic cleavage, initiating radical reactions. This process can be triggered by radical initiators, such as azobisisobutyronitrile (AIBN), or by photolysis. Upon cleavage, a secondary alkyl radical is formed on the ethyl side chain.

The mechanism of such radical reactions often follows a chain process. For instance, in a reaction analogous to the Hunsdiecker reaction, a radical is generated which can then participate in further transformations. wikipedia.org The stability of the generated radical and the reaction conditions dictate the subsequent pathways, which can include hydrogen atom abstraction, addition to multiple bonds, or rearrangement.

A common reaction involving alkyl bromides is the reduction with a tin hydride, like tributyltin hydride (Bu₃SnH), under radical conditions. The propagation cycle would involve the abstraction of the bromine atom by a tributyltin radical to form the alkyl radical and tributyltin bromide. The alkyl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, propagating the radical chain.

Table 1: Representative Conditions for Radical Dehalogenation This table presents typical conditions for the radical reduction of bromoalkanes, which are analogous to the potential reactivity of (2-Bromo-1-methoxyethyl)cyclobutane.

| Reagent | Initiator | Solvent | Temperature (°C) | Typical Substrate |

| Tributyltin hydride | AIBN | Benzene | 80 | Secondary Alkyl Bromide |

| Tris(trimethylsilyl)silane | AIBN | Toluene | 80-110 | Alkyl Bromide |

Reactivity at the Methoxy-Substituted Carbon

The ether linkage in (2-Bromo-1-methoxyethyl)cyclobutane is generally stable but can be cleaved under strong acidic conditions, typically with hydrohalic acids like HBr or HI. wikipedia.orglibretexts.orglibretexts.org The reaction initiates with the protonation of the methoxy oxygen to form a good leaving group, methanol (B129727). youtube.com

The subsequent step depends on the structure of the substrate. libretexts.org For (2-Bromo-1-methoxyethyl)cyclobutane, the carbon bearing the methoxy group is secondary and adjacent to a cyclobutane ring. The cleavage would likely proceed via an S_N2 mechanism, where a halide ion (e.g., Br⁻ or I⁻) acts as a nucleophile, attacking the methyl carbon of the protonated ether. This is because attack at the secondary carbon is more sterically hindered. libretexts.org This pathway would yield 1-(cyclobutylmethyl)ethanol and a methyl halide.

However, if conditions favor the formation of a carbocation (e.g., using a non-nucleophilic acid), an S_N1 pathway could be initiated. Formation of a secondary carbocation adjacent to the cyclobutane ring could lead to rearrangement products (see section 3.4).

The methoxy group can act as an internal nucleophile in a process known as neighboring group participation (NGP) or anchimeric assistance. wikipedia.orgchem-station.comsmartstartinstitute.com If the bromine atom departs as a bromide ion, the lone pair of electrons on the methoxy oxygen can attack the resulting electron-deficient carbon center. This intramolecular cyclization would form a five-membered cyclic oxonium ion intermediate.

Rearrangement Reactions of Cyclobutane Scaffolds

The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol), which can be a driving force for skeletal rearrangements under certain reaction conditions. masterorganicchemistry.com These rearrangements often proceed through cationic or radical intermediates located on or adjacent to the ring.

If a carbocation is generated at a carbon atom attached to the cyclobutane ring, as could happen during an S_N1-type ether cleavage or dehalogenation, the strained C-C bonds of the ring can migrate. This Wagner-Meerwein type of rearrangement can lead to ring expansion. For example, a cyclobutylmethyl cation can rearrange to a cyclopentyl cation, which is significantly more stable due to the relief of ring strain. This process is often observed in the solvolysis of cyclobutylmethyl derivatives. The formation of a cyclopentyl system from a cyclobutylmethyl precursor is a well-documented pathway for releasing ring strain.

Table 2: Potential Rearrangement Products from a Cyclobutylmethyl Cation Intermediate This table illustrates the types of products that can arise from the rearrangement of a carbocation adjacent to a cyclobutane ring.

| Intermediate | Rearrangement Type | Product Type | Driving Force |

| Cyclobutylmethyl Cation | Ring Expansion (1,2-alkyl shift) | Cyclopentyl derivatives | Relief of angle and torsional strain |

| Cyclobutylmethyl Cation | Hydride Shift | Rearranged acyclic alkene | Formation of a more stable carbocation |

Both the bromine atom and the methoxy group can directly influence or mediate rearrangements of the cyclobutane scaffold. The formation of bridged intermediates, such as the cyclic oxonium ion mentioned in section 3.3.2 or a bridged bromonium ion, can precede or be concerted with skeletal rearrangements. researchgate.net

For instance, in reactions involving electrophilic assistance at the bromine atom (e.g., by Ag⁺), the departure of the bromide can be accompanied by a migration of one of the cyclobutane ring bonds. This can lead to ring-opened products or rearranged cyclic structures. Similarly, acid-catalyzed reactions involving the ether can generate a carbocationic center that initiates rearrangement, with the final product distribution depending on the relative stabilities of the various possible carbocation intermediates and the reaction conditions. researchgate.netacs.org

Conformational Analysis and Stereochemical Dynamics of 2 Bromo 1 Methoxyethyl Cyclobutane

Cyclobutane (B1203170) Ring Puckering and Inversion Dynamics

The cyclobutane ring is not planar. To alleviate the torsional strain that would be present in a flat structure, it adopts a puckered or "butterfly" conformation. ic.ac.uklibretexts.orgdalalinstitute.comlibretexts.org This puckering involves one carbon atom being bent out of the plane of the other three. This puckered arrangement leads to two non-equivalent substituent positions on each carbon: axial and equatorial. The axial positions are roughly perpendicular to the average plane of the ring, while the equatorial positions are in the approximate plane of the ring.

The puckered cyclobutane ring is not static. It can undergo a rapid "ring-flipping" or inversion process, where the puckered ring inverts its conformation. In this process, axial substituents become equatorial, and equatorial substituents become axial. This inversion proceeds through a higher-energy planar transition state.

The energetic barrier to ring inversion in unsubstituted cyclobutane is relatively low, typically in the range of 1 to 2 kcal/mol. ic.ac.uk This low barrier means that at room temperature, the ring inversion is a rapid process. For substituted cyclobutanes, the height of this barrier can be influenced by the nature of the substituents.

Table 1: Illustrative Energetic Barriers for Ring Inversion in Cyclobutane Derivatives

| Compound | Energy Barrier (kcal/mol) |

| Cyclobutane | ~1.5 |

| Monosubstituted Cyclobutane | 1.0 - 2.0 |

| Disubstituted Cyclobutane | 1.0 - 2.5 |

The presence of substituents on the cyclobutane ring can lead to a preference for one puckered conformation over the other. Generally, bulky substituents prefer to occupy the more spacious equatorial position to minimize steric interactions with other substituents and with the ring itself. These steric repulsions, particularly 1,3-diaxial interactions, can significantly destabilize a conformation.

In the case of (2-Bromo-1-methoxyethyl)cyclobutane, the (2-bromo-1-methoxyethyl) group is a large substituent. Therefore, the conformer where this group occupies an equatorial position on the cyclobutane ring would be expected to be more stable than the conformer where it is in an axial position. The bromine and methoxy (B1213986) groups further add to the steric bulk and can have electronic effects that may influence the ring's geometry, although steric factors are generally dominant in determining conformational preference. nih.govnih.gov

Rotational Isomerism of the Methoxyethyl Side Chain

The (2-bromo-1-methoxyethyl) side chain attached to the cyclobutane ring also exhibits conformational flexibility due to rotation around its carbon-carbon single bonds. This rotation leads to different spatial arrangements of the atoms, known as rotamers or conformers. wikipedia.org The study of the energetics of this bond rotation is a key aspect of conformational analysis. lumenlearning.com

Rotation around the C1-C2 bond of the ethyl chain results in different relative orientations of the bromo and methoxy groups. The most stable conformations will be those that minimize steric and dipolar repulsions between these groups. Staggered conformations, where the substituents are farther apart, are generally lower in energy than eclipsed conformations. lumenlearning.com The relative stability of the different staggered rotamers (gauche and anti) will depend on the balance of steric bulk and potential intramolecular interactions, such as hydrogen bonding or dipole-dipole interactions.

Table 2: Potential Rotational Isomers of the Methoxyethyl Side Chain

| Dihedral Angle (Br-C-C-O) | Conformation | Relative Stability |

| ~60° | Gauche | Less stable |

| 180° | Anti | More stable |

| ~300° (-60°) | Gauche | Less stable |

Note: This table presents a simplified analysis based on general principles of rotational isomerism. The actual energy differences would require specific computational or experimental data.

Diastereomeric and Enantiomeric Relationships in Substituted Cyclobutanes

The presence of multiple stereocenters in (2-Bromo-1-methoxyethyl)cyclobutane gives rise to various stereoisomers. A stereocenter is a carbon atom that is attached to four different groups. In this molecule, the carbon of the cyclobutane ring attached to the side chain (C1) and the carbon within the side chain bearing the methoxy group (C1 of the ethyl group) are potential stereocenters. The carbon bearing the bromine atom (C2 of the ethyl group) is also a stereocenter.

This leads to the possibility of both diastereomers and enantiomers.

Enantiomers are non-superimposable mirror images of each other. They arise when a molecule is chiral (lacks a plane of symmetry).

Diastereomers are stereoisomers that are not mirror images of each other. pearson.comvaia.com They occur in molecules with two or more stereocenters.

For (2-Bromo-1-methoxyethyl)cyclobutane, different combinations of stereochemistry at the chiral centers will result in a set of diastereomers. Within these diastereomeric pairs, there will be enantiomeric relationships. For example, the cis and trans isomers resulting from the relative orientation of the substituent on the cyclobutane ring are diastereomers of each other. chemistryschool.netlibretexts.org Each of these (cis and trans) can, in turn, exist as a pair of enantiomers depending on the absolute configuration (R/S) at the stereocenters.

Computational Chemistry and Theoretical Studies on 2 Bromo 1 Methoxyethyl Cyclobutane

Quantum Chemical Calculations of Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the three-dimensional structure, stability, and electronic properties of molecules. For a substituted cyclobutane (B1203170) like (2-Bromo-1-methoxyethyl)cyclobutane, these methods can provide invaluable insights into its preferred conformations and inherent ring strain.

DFT and Ab Initio Methods for Geometry Optimization

The determination of the most stable molecular geometry is a primary step in any computational study. For substituted cyclobutanes, Density Functional Theory (DFT) and ab initio methods are the most common and reliable approaches.

Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2), derive their results from first principles without the use of empirical parameters. They are known for their accuracy, especially when electron correlation effects are significant. For instance, in studies of substituted cyclobutenones, the MP2/6-31G* level of theory has been employed to investigate the effects of substituents on reactivity and selectivity. researchgate.net

Density Functional Theory (DFT): DFT methods, which approximate the complex many-electron problem by focusing on the electron density, offer a good balance between computational cost and accuracy. Functionals like B3LYP are widely used for geometry optimization and frequency calculations of organic molecules. Computational studies on rhodium(II)-catalyzed cyclopropanation reactions with halodiazoacetates have successfully utilized DFT to elucidate reaction mechanisms. nih.gov

For (2-Bromo-1-methoxyethyl)cyclobutane, a combination of these methods would be ideal. A typical workflow would involve an initial geometry optimization using a cost-effective DFT functional (e.g., B3LYP with a basis set like 6-31G(d)) to identify various possible conformers arising from the rotation around the C-C single bonds of the ethyl side chain and the puckering of the cyclobutane ring. The most stable conformers would then be subjected to higher-level calculations, such as MP2 or a more sophisticated DFT functional with a larger basis set (e.g., aug-cc-pVTZ), to obtain more accurate geometric parameters and relative energies.

Table 1: Representative Theoretical Methods for Geometry Optimization of Substituted Cyclobutanes

| Method | Basis Set | Typical Application |

| DFT (B3LYP) | 6-31G(d) | Initial geometry scans and vibrational frequencies. |

| MP2 | 6-31G* | Investigating substituent effects on reactivity. researchgate.net |

| DFT (various) | N/A | Studying reaction mechanisms, like cyclopropanation. nih.gov |

This table is illustrative and based on methods used for analogous systems.

Calculation of Strain Energy and its Contributions

The cyclobutane ring is characterized by significant ring strain, primarily due to angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent hydrogen atoms). The Baeyer's strain theory provides a foundational understanding of this, and modern computational methods allow for a more quantitative analysis. carewellpharma.in

The strain energy of (2-Bromo-1-methoxyethyl)cyclobutane can be calculated using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, which helps in canceling out systematic errors in the calculations.

For example, a homodesmotic reaction to calculate the strain energy of cyclobutane is:

c-C₄H₈ + 2 CH₃CH₃ → 3 CH₃CH₂CH₃

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide detailed information about specific, stable conformations, molecular dynamics (MD) simulations offer a way to explore the conformational landscape of a molecule over time. acs.org This is particularly important for a molecule like (2-Bromo-1-methoxyethyl)cyclobutane, which possesses a flexible side chain.

An MD simulation would involve:

Force Field Selection: A suitable classical force field (e.g., AMBER, CHARMM, or OPLS) would be chosen to describe the interatomic interactions.

System Setup: The molecule would be placed in a simulation box, often with a solvent to mimic real-world conditions.

Simulation Run: The system's trajectory would be calculated by integrating Newton's equations of motion over a set period, allowing the molecule to explore different conformations.

By analyzing the MD trajectory, one can identify the most populated conformational states, the energy barriers between them, and how the puckering of the cyclobutane ring is correlated with the orientation of the side chain. This can provide a more dynamic picture of the molecule's structure than static quantum chemical calculations alone.

Theoretical Mechanistic Studies of Reactions Involving the Compound

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states. For (2-Bromo-1-methoxyethyl)cyclobutane, several reaction types could be investigated.

Transition State Analysis and Reaction Pathways

Theoretical studies can map out the potential energy surface for a given reaction, identifying the lowest energy path from reactants to products. This involves locating the transition state structure and calculating the activation energy.

A plausible reaction for (2-Bromo-1-methoxyethyl)cyclobutane is a ring-opening reaction, a common pathway for strained cyclobutanes. Another possibility is substitution or elimination reactions involving the bromo substituent. For example, in the synthesis of substituted cyclobutanones, the mechanism can involve complex rearrangements. acs.org

Computational studies on the ring expansion of vinylcyclobutanes have explored orbital symmetry allowed and forbidden 1,3-sigmatropic rearrangements, showcasing the complexity of reactions involving cyclobutane rings. acs.org For (2-Bromo-1-methoxyethyl)cyclobutane, a similar level of detailed pathway analysis would be necessary to understand its reactivity.

Table 2: Example of a Computationally Studied Reaction Pathway for a Substituted Cyclobutane Analog

| Reaction Step | Intermediate/Transition State | Computational Method | Key Finding |

| Ring Expansion | Dicyclopropyl betaine (B1666868) intermediate | DFT | Unique semipinacol rearrangement. acs.org |

| Cycloaddition | Transition State | MP2/6-31G* | Endo pathway is kinetically preferred for unsubstituted cyclobutenone. researchgate.net |

This table provides examples from related systems to illustrate the type of information that can be obtained.

Orbital Symmetry and Electronic Effects

The principles of orbital symmetry, famously articulated in the Woodward-Hoffmann rules, are crucial for understanding pericyclic reactions, which are common for cyclobutanes (e.g., [2+2] cycloadditions and electrocyclic ring openings). Theoretical calculations can visualize the molecular orbitals involved in these reactions and determine whether a given pathway is symmetry-allowed or symmetry-forbidden.

The electronic effects of the bromo and methoxy (B1213986) substituents would play a significant role in the reactivity of (2-Bromo-1-methoxyethyl)cyclobutane. The electron-withdrawing nature of the bromine atom and the electron-donating/withdrawing nature of the methoxy group (depending on resonance and inductive effects) can influence the stability of intermediates and transition states. In electrophilic aromatic substitution, the effect of substituents on reactivity and orientation is a well-established concept, and similar principles apply to the reactions of substituted alkanes. carewellpharma.in

Computational studies on substituted cyclobutenones have shown that the electronic nature of the substituents (e.g., -CN vs. -OH) has a profound impact on the activation barriers and product stabilities of Diels-Alder reactions. researchgate.net A similar detailed analysis of the electronic structure of (2-Bromo-1-methoxyethyl)cyclobutane would be essential to predict its chemical behavior.

Synthetic Applications of 2 Bromo 1 Methoxyethyl Cyclobutane As a Versatile Chemical Building Block

Precursor in Natural Product Synthesis

The cyclobutane (B1203170) motif is a key structural feature in a variety of natural products, many of which exhibit significant biological activities. researchgate.netrsc.orgnih.govauburn.edu The synthesis of these complex molecules often relies on the strategic incorporation of cyclobutane-containing synthons. Although no direct total synthesis of a natural product utilizing (2-Bromo-1-methoxyethyl)cyclobutane has been documented, its structure presents it as a plausible precursor for such endeavors.

The presence of a bromine atom and a methoxy (B1213986) group offers two distinct points for chemical modification. The bromine atom can be displaced through nucleophilic substitution or participate in cross-coupling reactions, allowing for the introduction of various carbon or heteroatom-based fragments. The methoxy group, on the other hand, could serve as a directing group or be cleaved to reveal a hydroxyl functionality for further elaboration.

Table 1: Potential Reactions of (2-Bromo-1-methoxyethyl)cyclobutane in Synthesis

| Reaction Type | Reagents and Conditions | Potential Product |

| Nucleophilic Substitution | Nu:⁻ (e.g., R₂CuLi, NaN₃, KCN) | (2-Substituted-1-methoxyethyl)cyclobutane |

| Elimination | Strong, non-nucleophilic base (e.g., DBU, t-BuOK) | (1-Methoxyvinyl)cyclobutane or (2-Methoxyvinyl)cyclobutane |

| Grignard Formation | Mg, THF | (1-Methoxyethyl)cyclobutane Magnesium Bromide |

| Palladium-catalyzed Cross-Coupling | Arylboronic acid, Pd catalyst, base | (1-Methoxy-2-arylethyl)cyclobutane |

This table presents hypothetical, yet chemically plausible, transformations based on the known reactivity of similar bromoalkanes.

Scaffold for Complex Molecular Architecture Construction

The rigid, three-dimensional structure of the cyclobutane ring makes it an attractive scaffold for the construction of complex molecular architectures. By serving as a core, it can orient appended functional groups in well-defined spatial arrangements, which is a critical aspect in the design of molecules with specific binding properties, such as enzyme inhibitors or receptor ligands.

The bifunctional nature of (2-Bromo-1-methoxyethyl)cyclobutane could be exploited to build diverse molecular scaffolds. For instance, the bromine could be converted to an organometallic species, which could then be used in addition reactions to carbonyls, while the methoxy group could be retained or modified at a later stage. This dual reactivity would allow for the stepwise and controlled elaboration of the molecular framework, leading to complex structures that would be challenging to access through other synthetic routes.

Cyclobutane Derivatives in Materials Science

Cyclobutane derivatives have found applications in materials science, for example, as components of liquid crystals and polymers. google.comgoogle.com The rigid nature of the cyclobutane ring can impart desirable properties such as thermal stability and specific liquid crystalline phases. While there is no specific literature on the use of (2-Bromo-1-methoxyethyl)cyclobutane in this field, its structure suggests potential as a monomer or a precursor to liquid crystalline materials.

Polymerization could potentially be achieved through reactions involving the bromo- and methoxy- functionalities, leading to polyesters or polyethers with a cyclobutane unit in the polymer backbone. The specific stereochemistry of the substituents on the cyclobutane ring would be expected to influence the macroscopic properties of the resulting material.

Exploration in Mechanistic Organic Chemistry Studies

The reactivity of halogenated cyclobutanes is of fundamental interest in mechanistic organic chemistry. The strain of the four-membered ring can influence reaction rates and selectivities. (2-Bromo-1-methoxyethyl)cyclobutane is an excellent candidate for such studies, particularly in the investigation of nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions.

The presence of a methoxy group on the carbon adjacent to the bromine-bearing carbon introduces interesting electronic and steric effects. In an E2 elimination, a strong base would abstract a proton from either the cyclobutane ring or the ethyl side chain, leading to different isomeric alkenes. chemguide.co.ukyoutube.comlibretexts.org The regioselectivity of this elimination would provide insight into the kinetic and thermodynamic factors governing these reactions in cyclobutane systems.

Similarly, in nucleophilic substitution reactions, the rate and mechanism would be influenced by the stability of a potential carbocation intermediate (in an Sₙ1 pathway) or the steric hindrance to backside attack (in an Sₙ2 pathway). chemguide.co.ukyoutube.com The neighboring methoxy group could also participate in the reaction, potentially forming a cyclic oxonium ion intermediate, which would have a significant impact on the stereochemical outcome of the reaction.

Table 2: Predicted Spectroscopic Data for (2-Bromo-1-methoxyethyl)cyclobutane

| Spectroscopic Technique | Predicted Chemical Shifts / Signals |

| ¹H NMR (CDCl₃) | δ ~3.3-3.8 (m, 1H, CH-O), ~3.4 (s, 3H, OCH₃), ~3.9-4.2 (m, 1H, CH-Br), ~1.5-2.5 (m, 7H, cyclobutane and CH₂) |

| ¹³C NMR (CDCl₃) | δ ~80-85 (CH-O), ~55-60 (OCH₃), ~50-55 (CH-Br), ~15-35 (cyclobutane and CH₂) |

| Mass Spectrometry (EI) | M⁺ peak not likely prominent. Fragments corresponding to loss of Br, OCH₃, and the ethyl side chain. |

This table contains predicted data based on general principles of NMR and mass spectrometry for similar structures and should be considered illustrative.

Q & A

Q. What role does (2-bromo-1-methoxyethyl)cyclobutane play in photovoltaics research?

- Methodological Answer : Its strained structure facilitates energy transfer in donor-acceptor systems. Functionalize with electron-deficient groups (e.g., cyano) via nucleophilic substitution, then integrate into organic photovoltaic (OPV) cells. Efficiency is measured using incident photon-to-current conversion (IPCE) spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.